3-Iodopyridine-2-carbonitrile

Übersicht

Beschreibung

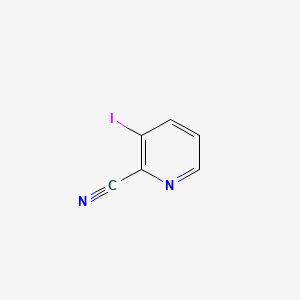

3-Iodopyridine-2-carbonitrile is a chemical compound characterized by the presence of an iodine atom and a cyano group attached to a pyridine ring

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

3-Iodopyridine-2-carbonitrile participates in palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. This reaction replaces the iodine atom with aryl groups under mild conditions:

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : Dioxane/water

Example :

$$ \text{this compound} + \text{4-Fluorophenylboronic acid} \rightarrow \text{3-(4-Fluorophenyl)pyridine-2-carbonitrile} $$

.

Sonogashira Coupling

The compound reacts with terminal alkynes via Sonogashira coupling to form alkynylated derivatives. Key conditions include:

-

Catalyst : PdCl₂(PPh₃)₂/CuI

-

Solvent : Triethylamine

-

Temperature : Room temperature to 80°C

Example :

$$ \text{this compound} + \text{Phenylacetylene} \rightarrow \text{3-(Phenylethynyl)pyridine-2-carbonitrile} $$

.

Negishi Coupling

In Negishi reactions, organozinc reagents replace the iodine atom. This method is effective for introducing alkyl/aryl groups:

Example :

$$ \text{this compound} + \text{(4-Fluorobenzyl)zinc(II) chloride} \rightarrow \text{3-(4-Fluorobenzyl)pyridine-2-carbonitrile} $$

.

Nucleophilic Substitution Reactions

The iodine atom undergoes nucleophilic displacement with soft nucleophiles (e.g., azides, amines):

Example :

$$ \text{this compound} + \text{Sodium azide} \rightarrow \text{3-Azidopyridine-2-carbonitrile} $$

.

Grignard Reagent Formation

The cyano group stabilizes adjacent Grignard intermediates, enabling nucleophilic additions:

Example :

$$ \text{this compound} + \text{CH₃MgBr} \rightarrow \text{3-Methylpyridine-2-carbonitrile} $$

.

Comparative Reaction Data

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 3-iodopyridine-2-carbonitrile lies in its role as a building block for the synthesis of biologically active compounds.

Kinase Inhibitors

Recent studies have highlighted the use of this compound in the development of kinase inhibitors through palladium-catalyzed C–H arylation reactions. For instance, it has been employed to synthesize thiazolo[5,4-f]quinazolin-9-ones, which exhibit nanomolar IC₅₀ values against various kinases such as DYRK1A and GSK3 .

Table 1: Examples of Kinase Inhibitors Derived from this compound

| Compound Name | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Thiazolo[5,4-f]quinazolin-9-one | DYRK1A | <10 |

| Thiazolo[5,4-f]quinazolin-9-one | GSK3 | <50 |

Antitumor Activity

Additionally, derivatives of this compound have shown potential as antitumor agents. For example, one study reported the synthesis of a compound that selectively coupled with an amine to yield a product with promising antitumor activity .

Organic Synthesis

This compound serves as an effective reagent in various organic synthesis methodologies.

C–N Coupling Reactions

The compound is particularly useful in palladium-catalyzed C–N cross-coupling reactions, which are essential for forming C–N bonds in anilines and their derivatives. This method facilitates the synthesis of complex heterocycles and biologically relevant molecules .

Table 2: Summary of C–N Coupling Reactions Involving this compound

| Substrate Used | Reaction Type | Yield (%) |

|---|---|---|

| Aniline | N-Arylation | 70 |

| Allylamine | N-Arylation | 35 |

Aminocarbonylation Reactions

Moreover, it has been utilized in aminocarbonylation reactions to produce amides from aryl halides, showcasing its versatility as a coupling partner in various synthetic pathways .

Materials Science

In materials chemistry, this compound is employed to synthesize functionalized polymers and materials.

Polymer Synthesis

The compound can be used to create self-repairing and stimuli-responsive polymers by acting as a monomer in polymerization reactions. This application highlights its potential in advanced material design .

Table 3: Applications in Polymer Synthesis

| Polymer Type | Functionality |

|---|---|

| Self-repairing polymers | Stimuli-responsive |

| Dendritic polymers | Solvatochromic chromophores |

Vergleich Mit ähnlichen Verbindungen

Conclusion

3-Iodopyridine-2-carbonitrile is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover even more applications for this intriguing compound.

Biologische Aktivität

3-Iodopyridine-2-carbonitrile is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom and a carbonitrile group. Its molecular formula is C_6H_4N_2I, and it has significant implications in various chemical reactions, particularly in the context of drug development.

Antimicrobial Activity

Research indicates that derivatives of 3-iodopyridine compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against a range of bacteria, suggesting that structural modifications can enhance their activity .

Table 1: Antimicrobial Activity of 3-Iodopyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. A recent investigation revealed that certain derivatives could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study: Anticancer Effects

In a study involving human cancer cell lines, this compound exhibited significant cytotoxicity, with IC_50 values ranging from 10 to 20 µM across different cancer types. This suggests a promising avenue for further exploration in cancer therapeutics.

Neuropharmacological Effects

This compound has been identified as a potential modulator of neurotransmitter systems. Research indicates that it may act as a positive allosteric modulator at GABA_A receptors, which are critical in regulating neuronal excitability . This property could be leveraged in developing treatments for neurological disorders.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in pharmacology:

- Cytotoxicity Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Neuropharmacological Modulation : By enhancing GABA_A receptor activity, it may help alleviate symptoms associated with anxiety and seizure disorders.

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. The ability to modify the carbonitrile group opens up possibilities for developing new derivatives with enhanced biological activities .

Table 2: Synthesis Methods for 3-Iodopyridine Derivatives

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Pd-Catalyzed Coupling | Temperature: 100°C; Time: 12h | 85 |

| Nucleophilic Substitution | Temperature: Room Temp; Time: 24h | 70 |

Eigenschaften

IUPAC Name |

3-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGCCSFZCRVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479397 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-52-4 | |

| Record name | 3-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.